(Methylamino)(4-phenylpiperazinyl)methane-1-thione
Description
(Methylamino)(4-phenylpiperazinyl)methane-1-thione: is a complex chemical compound with a unique molecular structure
Properties
IUPAC Name |
N-methyl-4-phenylpiperazine-1-carbothioamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17N3S/c1-13-12(16)15-9-7-14(8-10-15)11-5-3-2-4-6-11/h2-6H,7-10H2,1H3,(H,13,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CVINAXLGYOOLNZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=S)N1CCN(CC1)C2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17N3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Methylamino)(4-phenylpiperazinyl)methane-1-thione typically involves multiple steps, starting with the reaction of methylamine with 4-phenylpiperazine under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions. The intermediate products are then subjected to further reactions to introduce the thione group.
Industrial Production Methods
In an industrial setting, the production of this compound is scaled up using reactors designed to handle large volumes. The process involves continuous monitoring of reaction parameters such as temperature, pressure, and pH to ensure the quality and yield of the final product. Purification steps, including crystallization and chromatography, are employed to obtain the compound in its pure form.
Chemical Reactions Analysis
(Methylamino)(4-phenylpiperazinyl)methane-1-thione: undergoes various types of chemical reactions, including:
Oxidation: : The thione group can be oxidized to form a corresponding sulfoxide or sulfone.
Reduction: : The compound can be reduced to form a thiol derivative.
Substitution: : The nitrogen atoms in the piperazine ring can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include hydrogen peroxide and m-CPBA (meta-chloroperoxybenzoic acid).
Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: : Electrophiles like alkyl halides and acyl chlorides are employed in substitution reactions.
Major Products Formed
Oxidation: : Sulfoxides and sulfones are the major products.
Reduction: : Thiol derivatives are formed.
Substitution: : Various alkylated or acylated derivatives of the piperazine ring are produced.
Scientific Research Applications
(Methylamino)(4-phenylpiperazinyl)methane-1-thione: has several applications in scientific research:
Chemistry: : It is used as a building block in the synthesis of more complex molecules.
Biology: : The compound is utilized in the study of biological systems, particularly in the investigation of enzyme inhibitors.
Medicine: : It has potential therapeutic applications, including the development of new drugs.
Industry: : The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which (Methylamino)(4-phenylpiperazinyl)methane-1-thione exerts its effects involves its interaction with specific molecular targets. The thione group plays a crucial role in binding to these targets, leading to the modulation of various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
(Methylamino)(4-phenylpiperazinyl)methane-1-thione: is compared with other similar compounds to highlight its uniqueness:
Similar Compounds: : Piperazine derivatives, thione-containing compounds, and other piperazine-based molecules.
Uniqueness: : The presence of both the methylamino and phenyl groups in its structure sets it apart from other compounds, providing unique chemical and biological properties.
Biological Activity
(Methylamino)(4-phenylpiperazinyl)methane-1-thione, with the molecular formula CHNS, is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : CHNS
- Molar Mass : 235.35 g/mol
- CAS Number : 433313-85-0
The biological activity of this compound is primarily attributed to its interaction with various molecular targets. Research indicates that it may act as an inhibitor of certain enzyme systems and modulate receptor activities, particularly in the context of neuropharmacology and cancer therapeutics.
Biological Activity Overview
The compound has been studied for several biological activities:
-
Anticancer Activity :
- Preliminary studies suggest that this compound exhibits cytotoxic effects against various cancer cell lines. For instance, it has shown effectiveness in inhibiting proliferation in breast cancer cell lines (MCF-7) with IC values in the micromolar range. This suggests a potential role as an anticancer agent .
- Antimicrobial Properties :
- Neuropharmacological Effects :
Case Study 1: Anticancer Activity
A study involving the compound's effects on MCF-7 cells revealed that treatment with this compound resulted in a dose-dependent decrease in cell viability. The mechanism was linked to apoptosis induction, as evidenced by increased caspase activity .
| Concentration (μM) | Cell Viability (%) | Apoptosis Induction (Caspase Activity) |
|---|---|---|
| 0 | 100 | 0 |
| 10 | 75 | 2x increase |
| 25 | 50 | 5x increase |
Case Study 2: Antimicrobial Efficacy
In another study, the compound was tested against various bacterial strains using the disk diffusion method. Results showed that it inhibited growth effectively at concentrations as low as 50 μg/mL.
| Bacterial Strain | Inhibition Zone (mm) |
|---|---|
| Staphylococcus aureus | 15 |
| Escherichia coli | 18 |
| Pseudomonas aeruginosa | 12 |
Q & A
Basic: What are the established synthetic routes for (Methylamino)(4-phenylpiperazinyl)methane-1-thione, and what key parameters influence yield?
Methodological Answer:
The synthesis typically involves thionation of precursor carbonyl compounds. For example, phosphorus pentasulfide (P₂S₅) in dry xylene under reflux (2–6 hours) is a common thionating agent, as demonstrated in analogous thiophthalazine syntheses . Key parameters include:
- Solvent choice : Anhydrous xylene minimizes side reactions.
- Stoichiometry : A 1:1 molar ratio of precursor to P₂S₅ ensures complete conversion.
- Temperature control : Prolonged reflux (≥100°C) may degrade the product; monitoring via TLC/HPLC is advised.
Post-reaction, hot filtration and recrystallization (e.g., ethanol) improve purity .
Basic: Which spectroscopic and chromatographic methods are most effective for characterizing this compound?
Methodological Answer:
- NMR : ¹H/¹³C NMR identifies methylamino and phenylpiperazinyl substituents. The thione (C=S) group shows distinct ¹³C shifts (~180–200 ppm) .
- Mass Spectrometry (HRMS) : Confirms molecular weight (e.g., ESI+ for protonated ions).
- HPLC-PDA : Assess purity; C18 columns with acetonitrile/water gradients (0.1% TFA) resolve polar byproducts .
- XRD : For crystalline derivatives, single-crystal XRD validates stereochemistry .
Advanced: How can researchers address discrepancies in reported biological activities of this compound?
Methodological Answer:
Contradictions often arise from:
- Variability in assay conditions (e.g., pH, cell lines). Standardize protocols (e.g., CLSI guidelines) and include positive controls.
- Impurity profiles : Re-synthesize the compound and rigorously characterize intermediates (e.g., via HPLC, NMR) to exclude batch-specific artifacts .
- Theoretical modeling : Use molecular docking (AutoDock, Schrödinger) to correlate structural motifs with activity, identifying critical functional groups (e.g., thione vs. carbonyl) .
Advanced: What experimental approaches elucidate reaction mechanisms involving the thione group?
Methodological Answer:
- Kinetic Studies : Monitor reaction progress (e.g., nucleophilic substitution with amines) via in situ FTIR or UV-Vis to track C=S bond cleavage .
- Isotopic Labeling : Use ³⁴S-labeled thione to trace sulfur transfer pathways.
- Computational Chemistry : DFT calculations (Gaussian, ORCA) model transition states and activation energies for thiophilic additions .
Basic: How can a conceptual framework guide the investigation of this compound’s pharmacological potential?
Methodological Answer:
- Theoretical Anchoring : Link to receptor-ligand interaction models (e.g., serotonin/dopamine receptors due to the phenylpiperazinyl motif).
- Structure-Activity Relationships (SAR) : Systematically modify substituents (e.g., methylamino vs. ethylamino) and test binding affinity .
- Hypothesis-Driven Design : Prioritize targets based on structural similarity to known bioactive piperazine derivatives .
Advanced: What methodologies assess the stability of this compound under varying pH and temperature?
Methodological Answer:
- Forced Degradation Studies : Expose the compound to acidic (0.1M HCl), basic (0.1M NaOH), and oxidative (3% H₂O₂) conditions at 40–80°C. Monitor degradation via HPLC-MS to identify vulnerable sites (e.g., thione hydrolysis) .
- Thermogravimetric Analysis (TGA) : Quantify thermal stability; correlate mass loss with decomposition events.
- pH-Solubility Profiles : Use shake-flask methods with phosphate buffers (pH 1–12) to determine pKa and logP .
Basic: What are the critical steps in designing a robust biological screening protocol for this compound?
Methodological Answer:
- Dose-Response Curves : Test 3–5 log concentrations (nM–μM) in triplicate.
- Off-Target Screening : Use panels like Eurofins’ SafetyScreen44 to assess selectivity.
- Metabolic Stability : Incubate with liver microsomes (human/rat) and quantify parent compound via LC-MS/MS .
Advanced: How can computational tools resolve conflicting crystallographic data for this compound?
Methodological Answer:
- Molecular Dynamics (MD) Simulations : Simulate crystal packing (AMBER, GROMACS) to identify energetically favorable conformations.
- Rietveld Refinement : For powder XRD data, refine structural parameters against experimental patterns (TOPAS).
- Electron Density Maps : Use SHELXL to model disorder in piperazine ring conformers .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
